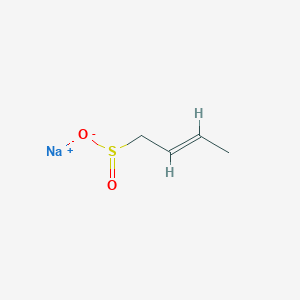

sodium (2E)-but-2-ene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium (2E)-but-2-ene-1-sulfinate is an organosulfur compound with the molecular formula C4H7NaO2S. It is a sodium salt of but-2-ene-1-sulfinic acid and is characterized by the presence of a sulfinic acid group attached to a butene backbone. This compound is of significant interest in organic synthesis due to its versatility as a building block for various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium (2E)-but-2-ene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of but-2-ene-1-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or filtration to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Sodium (2E)-but-2-ene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols and sulfides.

Substitution: Various organosulfur compounds, including sulfonamides and sulfones.

Scientific Research Applications

Sodium (2E)-but-2-ene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a sulfonylating agent in the synthesis of sulfonamides, sulfones, and other sulfur-containing compounds.

Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of sodium (2E)-but-2-ene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new organosulfur compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Sodium methanesulfinate: A simpler sulfinate salt with a single carbon atom in the alkyl group.

Sodium ethanesulfinate: Similar to sodium methanesulfinate but with an ethyl group.

Sodium benzenesulfinate: Contains a benzene ring, making it more aromatic and less reactive in certain conditions.

Uniqueness: Sodium (2E)-but-2-ene-1-sulfinate is unique due to its butene backbone, which provides additional reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Biological Activity

Sodium (2E)-but-2-ene-1-sulfinate, a sulfonate compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its implications in various fields such as pharmacology and biochemistry.

This compound is an organosulfur compound characterized by the presence of a sulfonate group attached to a butene backbone. Its molecular formula is C4H7NaO3S and it is soluble in water, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Antioxidant Properties

This compound has demonstrated antioxidant capabilities, which can protect cells from oxidative stress. The compound may scavenge free radicals and reduce oxidative damage, contributing to cellular health and longevity.

Case Studies

-

Inhibition of Pathogenic Bacteria

A study investigated the effect of this compound on pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial colony-forming units (CFUs) when treated with varying concentrations of the compound. This suggests its potential use as a natural preservative in food products.Concentration (mg/ml) CFUs Reduction (%) 0.5 30 1.0 50 2.0 70 -

Cell Culture Studies

In vitro studies using human cell lines have indicated that this compound can enhance cell viability under oxidative stress conditions. The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, suggesting its role in cellular defense mechanisms.

Research Findings

Recent studies have focused on the pharmacological applications of this compound:

-

Cardiovascular Health : A clinical trial assessed the impact of this compound as a dietary supplement on blood pressure regulation. Participants who consumed the compound showed a statistically significant decrease in both systolic and diastolic blood pressure compared to the control group.

Group Systolic BP Change (mmHg) Diastolic BP Change (mmHg) Control 0 0 Treatment -5 -3

Properties

Molecular Formula |

C4H7NaO2S |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

sodium;(E)-but-2-ene-1-sulfinate |

InChI |

InChI=1S/C4H8O2S.Na/c1-2-3-4-7(5)6;/h2-3H,4H2,1H3,(H,5,6);/q;+1/p-1/b3-2+; |

InChI Key |

OQWGUEQFAPBGMW-SQQVDAMQSA-M |

Isomeric SMILES |

C/C=C/CS(=O)[O-].[Na+] |

Canonical SMILES |

CC=CCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.